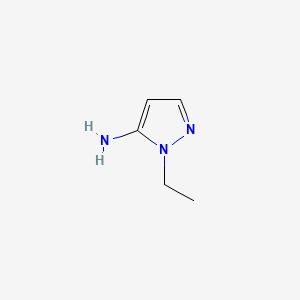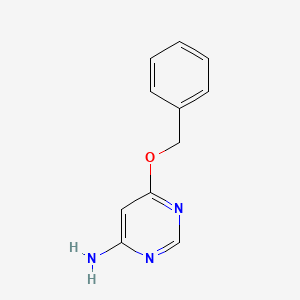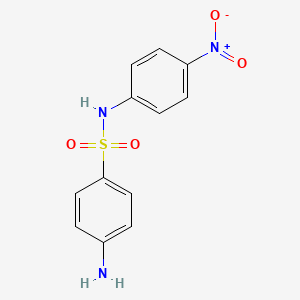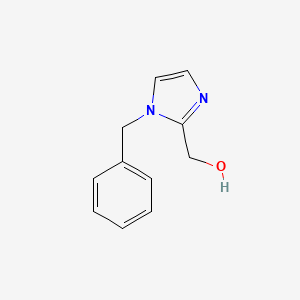
1-乙基-1H-吡唑-5-胺
描述
1-Ethyl-1H-pyrazol-5-amine, also known as EHPA, is an organic compound used in a variety of scientific research applications. It is a colorless, flammable liquid that is soluble in polar organic solvents and is a derivative of pyrazole, a five-membered ring containing three nitrogen atoms. EHPA has been used in a variety of research applications, including organic synthesis, drug discovery, and enzyme inhibition. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学研究应用
合成新化合物1-乙基-1H-吡唑-5-胺衍生物在新化学实体的合成中起着至关重要的作用。例如,吡唑-5-胺衍生物与活化羰基团的缩合导致新的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物的形成。这一过程在制备具有良好至优异产率的新N-融合杂环产物中具有重要意义。
1-乙基-1H-吡唑-5-胺的科学研究应用
合成新化合物
1-乙基-1H-吡唑-5-胺衍生物在新化学实体的合成中起着至关重要的作用。例如,吡唑-5-胺衍生物与活化羰基团的缩合导致新的乙基-1,3,4-三苯基-1H-吡唑并[3,4-b]吡啶-6-羧酸酯产物的形成。这一过程在制备具有良好至优异产率的新N-融合杂环产物中具有重要意义。这类化合物对进一步的化学探索和潜在的药理应用至关重要 (Ghaedi et al., 2015)。
生物活性化合物开发
1-乙基-1H-吡唑-5-胺衍生物在生物活性化合物的开发中也起着关键作用。例如,涉及1-乙基-1H-吡唑-5-胺的吡唑衍生物的合成已经导致具有显著抗肿瘤、抗真菌和抗菌活性的化合物。这些发现对于新药物和治疗剂的开发至关重要 (Titi et al., 2020)。
先进材料合成
源自1-乙基-1H-吡唑-5-胺的化合物在先进材料合成中也有应用。例如,从1-乙基-1H-吡唑-5-胺合成的吡唑基化合物已被用于制备锌(II)羧酸盐络合物。这些络合物已显示出作为CO2和环己烯氧共聚合的催化剂的有效性,展示了在材料科学和环境应用中的潜力 (Matiwane et al., 2020)。
催化和有机合成
1-乙基-1H-吡唑-5-胺衍生物在催化和有机合成过程中也起着关键作用。它们已被用于微波辅助合成过程,以高效地从相应底物中产生羧酰胺。这些合成方法的进步增强了化学生产的效率和可扩展性 (Milosevic et al., 2015)。
安全和危害
未来方向
作用机制
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors . More research is needed to identify the specific targets of 1-Ethyl-1H-pyrazol-5-amine.
Mode of Action
It’s known that the amino group in pyrazole compounds exhibits significant basicity and nucleophilicity, allowing it to undergo a series of nucleophilic substitution reactions to produce various pyrazole derivatives . These derivatives can interact with their targets in different ways, leading to various biological effects.
Biochemical Pathways
Pyrazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by the iLOGP value, is 1.05 , suggesting that it may have good bioavailability. More detailed pharmacokinetic studies are needed to confirm these properties.
Result of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and kinase inhibitory activities . The specific effects of 1-Ethyl-1H-pyrazol-5-amine at the molecular and cellular levels would depend on its specific targets and mode of action.
Action Environment
It’s recommended to store the compound under inert gas at room temperature This suggests that exposure to air and variations in temperature could potentially affect its stability and efficacy
生化分析
Biochemical Properties
1-Ethyl-1H-pyrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p38 mitogen-activated protein kinase (p38MAPK), a crucial enzyme involved in inflammatory responses and cell differentiation . The interaction between 1-Ethyl-1H-pyrazol-5-amine and p38MAPK is characterized by binding to the active site of the enzyme, leading to its inhibition. This inhibition can modulate the downstream signaling pathways, thereby influencing cellular responses.
Cellular Effects
1-Ethyl-1H-pyrazol-5-amine exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 1-Ethyl-1H-pyrazol-5-amine can inhibit the proliferation of cells by modulating the expression of genes involved in cell cycle regulation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-1H-pyrazol-5-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 1-Ethyl-1H-pyrazol-5-amine binds to the active sites of specific enzymes, such as p38MAPK, leading to their inhibition . This inhibition can result in the modulation of downstream signaling pathways, affecting various cellular processes. Furthermore, 1-Ethyl-1H-pyrazol-5-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-1H-pyrazol-5-amine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Ethyl-1H-pyrazol-5-amine is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to air and light can lead to its gradual degradation, resulting in reduced efficacy. In in vitro and in vivo studies, the long-term effects of 1-Ethyl-1H-pyrazol-5-amine on cellular function have been observed, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of 1-Ethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, 1-Ethyl-1H-pyrazol-5-amine can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects. It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential risks.
Metabolic Pathways
1-Ethyl-1H-pyrazol-5-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been found to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, 1-Ethyl-1H-pyrazol-5-amine can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions. Additionally, the compound can influence the levels of metabolites involved in energy production, such as ATP and NADH, thereby affecting cellular energy metabolism.
Transport and Distribution
The transport and distribution of 1-Ethyl-1H-pyrazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic cation transporters (OCTs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, 1-Ethyl-1H-pyrazol-5-amine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
1-Ethyl-1H-pyrazol-5-amine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cells through targeting signals or post-translational modifications . For example, 1-Ethyl-1H-pyrazol-5-amine can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression. Additionally, the compound can be directed to the mitochondria, influencing mitochondrial function and energy metabolism. The subcellular localization of 1-Ethyl-1H-pyrazol-5-amine is crucial for its biological activity and therapeutic potential.
属性
IUPAC Name |
2-ethylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-5(6)3-4-7-8/h3-4H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJOLBAFVKSQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40320092 | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3528-58-3 | |
| Record name | 5-Amino-1-ethylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3528-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 354694 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3528-58-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40320092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Bromo-N-{4-[(methylanilino)sulfonyl]-phenyl}acetamide](/img/structure/B1330538.png)
![2,4(1H,3H)-Pyrimidinedione, 6-[(4-fluorophenyl)methyl]-](/img/structure/B1330541.png)

![2,4(1H,3H)-Pyrimidinedione, 6-[methyl(phenylmethyl)amino]-](/img/structure/B1330543.png)






![4-methyl-N,N-bis(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B1330554.png)

